
Sodium 6-bromopyridine-2-sulfinate
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Overview
Description
Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H5BrNNaO2S. It is a sodium salt derivative of 6-bromopyridine-2-sulfinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 6-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the copper-assisted conversion of hydroxypyridines and sodium sulfinates into pyridinyl sulfonate esters. This method uses copper bromide (CuBr2) as a medium and operates under base- and ligand-free conditions . Another method involves the palladium-catalyzed cross-coupling reaction of 2-pyridyl sulfinate salts with bromopyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the specific requirements of the end application.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted pyridine derivatives .
Scientific Research Applications
Sodium 6-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of sodium 6-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound highly reactive and versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Sodium 6-chloropyridine-2-sulfinate
- Sodium 6-fluoropyridine-2-sulfinate
- Sodium 6-iodopyridine-2-sulfinate
Comparison: Sodium 6-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. For instance, the bromine atom can participate in specific substitution reactions that chlorine, fluorine, or iodine may not favor. This uniqueness makes it a valuable compound in organic synthesis and various industrial applications .
Biological Activity
Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
This compound has a molecular formula of C5H4BrNNaO2S and a molecular weight of 244.04 g/mol. The compound features a bromine atom attached to a pyridine ring along with a sulfinic acid group, which contributes to its unique reactivity profile in organic synthesis.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Studies suggest that this compound may inhibit various enzymes, making it a candidate for further exploration in therapeutic applications.
- Antimicrobial Properties : Preliminary investigations have shown that this compound possesses antimicrobial effects against certain pathogens, indicating its potential use in treating infections.
Case Studies
Synthesis Methods
Various methods for synthesizing this compound have been documented, emphasizing its versatility in organic reactions. The most common methods involve:
- Electrophilic Substitution Reactions : Utilizing brominated pyridine derivatives with sulfinic acid under controlled conditions to yield the desired sulfinic acid derivative.
- Multicomponent Reactions : High-throughput screening techniques have been applied to optimize reaction conditions, leading to improved yields of this compound .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium 6-chloropyridine-2-sulfinate | C5H3ClNNaO2S | Chlorine atom offers different reactivity compared to bromine. |
Sodium 6-fluoropyridine-2-sulfinate | C5H3FNNaO2S | Fluorine's electronegativity affects nucleophilic substitution patterns. |
Sodium 6-iodopyridine-2-sulfinate | C5H3INaO2S | Iodine provides higher reactivity but lower stability than bromine. |
The presence of the bromine atom in this compound imparts distinct reactivity compared to its halogenated counterparts, making it particularly valuable in synthetic chemistry and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium 6-bromopyridine-2-sulfinate, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves sulfonation and bromination of pyridine derivatives. Key steps include:
- Precursor selection : Start with pyridine derivatives (e.g., 6-bromopyridine) and sulfinate-forming reagents under inert conditions.
- Reaction monitoring : Use HPLC or LC-MS to track intermediate formation and purity .
- Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of brominating agents.
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should this compound be characterized to confirm its structural identity and purity?
- Methodological Answer :
- Spectroscopic analysis :
- NMR : Use 1H and 13C NMR to confirm substitution patterns (e.g., bromine at C6, sulfinate at C2) .
- FT-IR : Identify sulfinate group vibrations (~1050–1150 cm−1) and aromatic C-Br stretches (~600 cm−1) .
- Elemental analysis : Verify C, H, N, S, and Br percentages against theoretical values.
- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs for refinement (e.g., SHELXL for small-molecule crystallography) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at 2–8°C to prevent sulfinate oxidation or hydrolysis.
- Use amber vials to minimize light-induced degradation, especially given the bromine substituent’s photolability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
- Crystallographic backup : If NMR is inconclusive, prioritize single-crystal X-ray diffraction to resolve ambiguities in substitution patterns .
- Empirical falsification : Apply statistical tests (e.g., χ2 for crystallographic residuals) to validate data consistency .
Q. What strategies are effective for studying this compound’s reactivity with biomolecules?
- Methodological Answer :
- Interaction assays :
- Enzyme kinetics : Use stopped-flow spectroscopy to monitor real-time binding with enzymes (e.g., sulfotransferases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Computational docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding sites and affinity .
Q. How can researchers design experiments to investigate the compound’s role in catalytic cycles or supramolecular assemblies?
- Methodological Answer :
- Catalytic screening : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings) under varying temperatures and pressures.
- Supramolecular studies : Use mass spectrometry (ESI-MS) to detect self-assembled aggregates in solution .
Q. Methodological Best Practices
Q. What criteria should guide the selection of analytical techniques for studying sulfinate degradation pathways?
- Methodological Answer :
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via:
- HPLC-DAD : Track decomposition products.
- LC-HRMS : Identify degradation intermediates using high-resolution mass spectrometry .
- Kinetic modeling : Apply pseudo-first-order kinetics to derive degradation rate constants .
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed documentation : Follow Beilstein Journal guidelines, including exact molar ratios, solvent grades, and reaction timelines .
- Batch-to-batch analysis : Use control charts (e.g., RSD < 5% for NMR purity across batches) .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing contradictory biological activity data?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
- Sensitivity analysis : Identify outliers via Grubbs’ test or leverage machine learning (e.g., PCA) to detect confounding variables .
Q. How should crystallographic data be presented to meet publication standards?
Properties
Molecular Formula |
C5H3BrNNaO2S |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;6-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
TYFKDSILGNWVRI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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